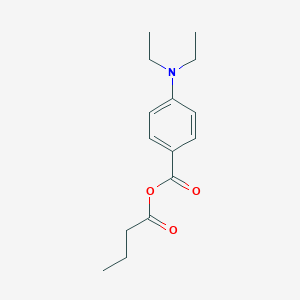

Butanoyl 4-(diethylamino)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butanoyl 4-(diethylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-7-14(17)19-15(18)12-8-10-13(11-9-12)16(5-2)6-3/h8-11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXRBGPREAWUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(=O)C1=CC=C(C=C1)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Pathways for Butanoyl 4 Diethylamino Benzoate

Direct Esterification Routes for Butanoyl 4-(diethylamino)benzoate

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. This is a common and well-established method for the synthesis of esters like this compound.

Acid-Catalyzed Esterification Protocols

The Fischer-Speier esterification is a classic acid-catalyzed method that can be employed for the synthesis of this compound from 4-(diethylamino)benzoic acid and butanol. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive the reaction towards the formation of the ester, it is typically carried out with an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com

For the synthesis of this compound, the reaction would be performed by refluxing a mixture of 4-(diethylamino)benzoic acid and an excess of butanol in the presence of a catalytic amount of a strong acid. The use of a Dean-Stark apparatus can be effective in removing water azeotropically and driving the equilibrium towards the product. wisc.edu

Table 1: Representative Conditions for Acid-Catalyzed Esterification of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | n-Butanol | Sulfuric Acid | None (Butanol as solvent) | Reflux | High | wisc.edu |

| Benzoic Acid | Various Alcohols | Brønsted-acidic ionic liquids | None | 110°C | 70.3–97.3% | researchgate.net |

Base-Catalyzed Esterification Protocols

Base-catalyzed esterification, or saponification followed by alkylation, is generally less direct for the synthesis of esters from carboxylic acids and alcohols. The direct reaction of a carboxylic acid and an alcohol under basic conditions is unfavorable as the base deprotonates the carboxylic acid to form a carboxylate anion, which is a poor electrophile.

However, a two-step process can be employed. First, 4-(diethylamino)benzoic acid can be treated with a strong base, such as sodium hydroxide (B78521), to form sodium 4-(diethylamino)benzoate. This salt can then be reacted with a butyl halide (e.g., butyl bromide or butyl iodide) in a nucleophilic substitution reaction to yield this compound. This method is more akin to an alkylation of a carboxylate than a direct esterification.

Another approach involves the use of a base to activate the alcohol, forming an alkoxide, which is a stronger nucleophile. However, this is not typically effective with carboxylic acids due to the aforementioned acid-base reaction.

Dehydrating Agent-Assisted Esterification

To circumvent the equilibrium limitations of the Fischer-Speier esterification, dehydrating agents can be used to remove water as it is formed. A prominent example of this approach is the Steglich esterification, which utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as the dehydrating agent. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgnih.gov

The Steglich esterification is known for its mild reaction conditions, often proceeding at room temperature, which makes it suitable for substrates that are sensitive to high temperatures or strong acids. wikipedia.orgorganic-chemistry.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol, with DMAP acting as an acyl transfer catalyst, to form the ester and N,N'-dicyclohexylurea (DCU), a stable and insoluble byproduct that can be removed by filtration. wikipedia.orgorganic-chemistry.orgyoutube.com

For the synthesis of this compound, this method would involve reacting 4-(diethylamino)benzoic acid with butanol in the presence of DCC and a catalytic amount of DMAP in an aprotic solvent like dichloromethane. youtube.com

Table 2: Key Reagents in Steglich Esterification

| Reagent | Function |

|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | Dehydrating agent, activates the carboxylic acid |

| 4-Dimethylaminopyridine (DMAP) | Catalyst, acyl transfer agent |

Transesterification Strategies for this compound Synthesis

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize this compound via this route, a more readily available ester of 4-(diethylamino)benzoic acid, such as Methyl or Ethyl 4-(diethylamino)benzoate, would be reacted with butanol. This reaction is also an equilibrium process and is typically catalyzed by an acid or a base, or by enzymes.

Catalyst Selection for Transesterification (e.g., metal catalysts, organocatalysts)

A variety of catalysts can be employed for transesterification.

Acid Catalysts: Similar to direct esterification, strong acids like sulfuric acid or p-toluenesulfonic acid can be used to catalyze the reaction. The mechanism involves protonation of the carbonyl oxygen of the starting ester, making it more susceptible to nucleophilic attack by butanol.

Base Catalysts: Strong bases such as sodium butoxide can be used. The butoxide anion is a potent nucleophile that attacks the carbonyl carbon of the starting ester, leading to the displacement of the original alkoxy group.

Organocatalysts: While less common for simple transesterification, certain organocatalysts can be effective.

Chemoenzymatic Catalysts (Lipases): Lipases are enzymes that can catalyze the hydrolysis and synthesis of esters. nih.gov In non-aqueous environments, they are particularly effective for transesterification. nih.gov Lipases offer the advantages of high selectivity, mild reaction conditions, and environmental friendliness. nih.gov Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are often used to facilitate catalyst recovery and reuse. epa.gov The enzymatic synthesis of various esters, including butyl esters, has been demonstrated to be an effective green chemistry approach. nih.gov

Solvent Effects and Reaction Optimization

The choice of solvent can significantly impact the efficiency of transesterification. In many cases, the alcohol reactant (butanol) can also serve as the solvent, especially when used in large excess to drive the equilibrium. In chemoenzymatic reactions, the choice of an organic solvent is crucial. Non-polar solvents like hexane (B92381) or heptane (B126788) are often used to minimize enzyme denaturation and favor the esterification reaction over hydrolysis. researchgate.net

Reaction optimization involves controlling several parameters:

Temperature: The reaction temperature affects the reaction rate and the stability of the catalyst, especially in the case of enzymes.

Reactant Ratio: The molar ratio of the starting ester to butanol is a key parameter to shift the equilibrium towards the desired product.

Catalyst Loading: The amount of catalyst used will influence the reaction rate.

Water Content: In chemoenzymatic reactions, a small amount of water is often necessary for enzyme activity, but excess water can promote the reverse reaction (hydrolysis).

Table 3: Comparison of Catalysts for Transesterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Acid Catalysts | H₂SO₄, TsOH | Inexpensive, effective | Can cause side reactions, corrosive |

| Base Catalysts | NaOCH₃, K₂CO₃ | High reaction rates | Sensitive to water and free fatty acids |

Alternative Synthetic Approaches to the this compound Skeleton

The formation of the ester bond in butyl 4-(diethylamino)benzoate can be achieved through several reliable synthetic routes. These methods primarily involve the reaction between a derivative of 4-(diethylamino)benzoic acid and butanol, or vice versa. The choice of method often depends on factors such as desired yield, purity, and process scalability.

Acylation Reactions Involving Carboxylic Acid Derivatives

Acylation reactions are a cornerstone of ester synthesis. The most direct approach is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.org In this case, 4-(diethylamino)benzoic acid would be reacted with an excess of butanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible, and the equilibrium is typically driven towards the product by removing water as it forms. libretexts.org

A more reactive alternative involves the conversion of the carboxylic acid into a more potent acylating agent, such as an acyl chloride. 4-(diethylamino)benzoic acid can be treated with reagents like thionyl chloride (SOCl₂) to form 4-(diethylamino)benzoyl chloride. libretexts.org This highly reactive intermediate readily reacts with butanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to afford the target ester in high yield.

| Method | Carboxylic Acid Derivative | Acylating Agent | Key Reagents | General Conditions |

| Fischer Esterification | 4-(diethylamino)benzoic acid | - | Butanol, H₂SO₄ (cat.) | Reflux, removal of water |

| Acyl Chloride Method | - | 4-(diethylamino)benzoyl chloride | Thionyl chloride, Butanol, Pyridine | Room temperature or gentle heating |

This table presents a summary of common acylation strategies for the synthesis of butyl 4-(diethylamino)benzoate.

Coupling Reactions for Ester Bond Formation

Modern organic synthesis often employs coupling reagents to facilitate ester bond formation under milder conditions, avoiding the harshness of strong acids or the need to prepare highly reactive intermediates. Carbodiimide-mediated coupling is a prominent example. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid group of 4-(diethylamino)benzoic acid. This activated species is then susceptible to nucleophilic attack by butanol.

The reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer agent, significantly accelerating the process. guidechem.com A synthesis pathway for a related compound, Diethylamino Hydroxybenzoyl Hexyl Benzoate (B1203000) (DHHB), utilizes DCC and DMAP to couple a carboxylic acid and an aminophenol, demonstrating the effectiveness of this approach for complex aromatic esters. guidechem.comchemicalbook.com The primary byproduct of DCC-mediated coupling is dicyclohexylurea, which is insoluble in most organic solvents and can be easily removed by filtration. guidechem.com

Stereoselective Synthesis of Chiral this compound Analogs (if applicable)

The parent compound, butyl 4-(diethylamino)benzoate, is achiral as it is derived from achiral precursors (4-(diethylamino)benzoic acid and n-butanol). Therefore, its synthesis does not require stereoselective control.

However, chiral analogs can be readily synthesized by substituting n-butanol with a chiral alcohol, such as (R)- or (S)-sec-butanol. The synthesis of these chiral esters can be approached using chemoenzymatic methods, which are renowned for their high enantioselectivity. nih.gov For instance, a kinetic resolution of racemic sec-butanol could be performed using a lipase. Lipases are a class of enzymes that exhibit excellent stability in organic solvents and can selectively catalyze the acylation of one enantiomer of a racemic alcohol. nih.gov

In a potential pathway, a lipase like Candida antarctica lipase B (CALB) could be used to catalyze the reaction between 4-(diethylamino)benzoic acid (or an activated ester thereof) and racemic sec-butanol. The enzyme would preferentially acylate one enantiomer (e.g., the R-enantiomer), leading to the formation of an enantiomerically enriched ester ((R)-sec-butyl 4-(diethylamino)benzoate) and leaving behind the unreacted alcohol of the opposite configuration ((S)-sec-butanol). This biocatalytic approach is a powerful tool for accessing enantiomerically pure chiral molecules. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of butyl 4-(diethylamino)benzoate.

Solvent-Free Reactions

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which minimize waste and the environmental impact associated with volatile organic compounds. For the synthesis of aromatic esters similar to butyl 4-(diethylamino)benzoate, solid-liquid phase transfer catalysis (PTC) under solvent-free conditions has proven effective. nih.gov

This methodology can be applied by reacting an alkyl bromide (e.g., butyl bromide) with the carboxylate salt of 4-(diethylamino)benzoic acid. The reaction is facilitated by a phase transfer catalyst and can be accelerated using microwave irradiation instead of conventional heating. Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to traditional methods. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

| Energy Source | Thermal Conduction/Convection | Direct interaction with molecules |

| Heating | Slow, non-uniform | Rapid, uniform |

| Reaction Time | Hours | Minutes |

| Yield | Good to excellent | Often improved |

| Green Aspect | - | Energy efficient, reduced side products |

This table compares conventional heating with microwave irradiation for the synthesis of aromatic esters, based on findings for related compounds. nih.gov

Biocatalytic Approaches (e.g., Lipase-Mediated Synthesis)

Biocatalysis offers a green alternative to conventional chemical synthesis. Lipases, in particular, are highly efficient biocatalysts for esterification and transesterification reactions under mild conditions. nih.gov The synthesis of butyl 4-(diethylamino)benzoate can be envisioned via a lipase-catalyzed direct esterification of 4-(diethylamino)benzoic acid with butanol.

This enzymatic approach has several advantages:

High Selectivity: Lipases can be highly chemo-, regio-, and enantioselective, reducing the formation of byproducts. nih.gov

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption.

Environmental Benignity: Enzymes are biodegradable and non-toxic catalysts, and the reactions often use greener solvents or can even be performed solvent-free.

Various commercially available lipases, such as those from Candida rugosa or Candida antarctica, could be screened to find the most efficient catalyst for this specific transformation. nih.gov The use of immobilized lipases further enhances the green credentials of the process by allowing for easy separation and reuse of the biocatalyst. researchgate.net

Theoretical and Computational Chemistry of Butanoyl 4 Diethylamino Benzoate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the electronic level. These calculations can predict molecular geometry, electronic properties, and reactivity, offering a detailed picture that complements experimental findings.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground state geometries, energies, and electronic properties of molecules. For Butanoyl 4-(diethylamino)benzoate, a DFT study, likely using a functional like B3LYP or M06-2X with a basis set such as 6-31G(d,p), would optimize the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). diva-portal.org

These calculations would reveal key structural parameters and electronic distributions. For instance, analysis of related molecules shows that DFT can identify dominant conformers, such as those where an alkyl chain is extended to minimize steric hindrance or folded to allow for intramolecular interactions. researchgate.net The calculations would also yield the distribution of electron density and the location of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: This table is a hypothetical representation of typical data obtained from DFT calculations, as specific literature values for this compound are not available.)

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -1055.xxxx | Indicates the electronic stability of the molecule. |

| HOMO Energy (eV) | -5.8x | Region of the molecule likely to donate electrons. |

| LUMO Energy (eV) | -0.9x | Region of the molecule likely to accept electrons. |

| Dipole Moment (Debye) | 3.5x | Measures the overall polarity of the molecule. |

| C=O Bond Length (Å) | 1.22x | Relates to the vibrational frequency in IR spectroscopy. |

| C-N-C Angle (°) | 118.x | Defines the geometry of the diethylamino group. |

Ab initio (from the beginning) methods are quantum chemical calculations that rely solely on fundamental physical constants without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for energies and electron correlation effects, but at a significantly greater computational expense.

For this compound, these high-level methods would be employed to obtain benchmark energies for specific conformations or to investigate reaction barriers with high precision. They are particularly useful for smaller fragments of the molecule or for refining the results obtained from less computationally intensive methods like DFT. Due to their cost, they are less commonly used for full geometry optimizations of molecules of this size.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. researchgate.net For this compound, an MD simulation would track the molecule's conformational changes in a simulated environment, such as in a solvent like water. researchgate.net This is crucial for understanding how the molecule behaves in a biological context, as its shape and flexibility influence its ability to interact with targets.

Simulations would reveal the accessible conformations of the flexible ethyl and butyl chains, the rotation around the ester bond, and the interactions with surrounding solvent molecules. ebi.ac.uk The results can be analyzed to determine the most populated conformational states and the energy barriers between them. Such studies on related molecules have been used to understand the interaction mechanisms between a ligand and its receptor. ebi.ac.uk

Table 2: Typical Parameters for an MD Simulation of this compound (Note: This table provides an example of a typical setup for an MD simulation.)

| Parameter | Example Value/Method |

|---|---|

| Force Field | DREIDING, COMPASS, or AMBER |

| Solvent Model | TIP3P Water |

| System Size | ~50,000 atoms (1 molecule in a box of water) |

| Temperature | 310 K (Body Temperature) |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. diva-portal.org For this compound, TD-DFT could predict the wavelength of maximum absorption (λmax) and help assign the electronic transitions responsible for the observed peaks.

Similarly, DFT calculations can predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. These calculations help in assigning specific spectral bands to the vibrations of functional groups within the molecule, such as the carbonyl (C=O) stretch of the ester or the N-H stretches of the amine. Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are also possible and can aid in structure elucidation by comparing computed shifts with experimental data. diva-portal.org

Quantitative Structure-Reactivity/Activity Relationship (QSAR/QRAR) Modeling (excluding clinical endpoints)

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QRAR) models are statistical tools that correlate a molecule's structural or computed properties (descriptors) with its activity or reactivity. srce.hr For this compound, a QSAR/QRAR model could be developed to predict non-clinical endpoints, such as its rate of hydrolysis under specific pH conditions or its binding affinity to a protein like butyrylcholinesterase.

The development of such a model involves calculating a wide range of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological. A mathematical equation is then derived to link these descriptors to the observed reactivity. This approach is valuable for predicting the properties of new, unsynthesized molecules and for understanding which molecular features are key to a specific type of reactivity.

In Silico Mechanistic Pathway Predictions (e.g., hydrolysis, degradation)

Computational chemistry can be used to map out potential reaction pathways and determine their energetic feasibility. A critical degradation pathway for this compound is the hydrolysis of its ester bond, which would break the molecule into 4-aminobenzoic acid and 2-(diethylamino)ethanol (B1670525) butyrate, or further breakdown products.

Using quantum mechanical methods, researchers can model the step-by-step mechanism of this reaction. This involves identifying the transition states—the highest energy points along the reaction coordinate—and calculating the activation energy for each step. diva-portal.org For ester hydrolysis, this would typically involve modeling the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the alcohol group. Computational studies on the hydrolysis of procaine (B135) and other esters by enzymes like carboxylesterase have detailed these mechanistic steps, providing a blueprint for how such a study would be conducted on procaine butyrate.

Mechanistic Investigations of Butanoyl 4 Diethylamino Benzoate Reactivity and Interactions

Elucidation of Ester Hydrolysis Mechanisms

The hydrolysis of esters, a fundamental chemical reaction, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. ucoz.com This process can be catalyzed by either acids or bases. ucoz.com For Butanoyl 4-(diethylamino)benzoate, understanding its hydrolytic stability is crucial for predicting its persistence and behavior in various environments.

Kinetic Studies of Hydrolysis in Various Media

For instance, studies on related benzoate (B1203000) esters have shown that the hydrolysis rate is dependent on the pH of the medium. iitd.ac.in In the case of 2-aminobenzoate (B8764639) esters, the pseudo-first-order rate constants for hydrolysis were found to be pH-independent in the range of pH 4 to 8. iitd.ac.in This is attributed to intramolecular general base catalysis by the neighboring amine group. iitd.ac.in

The steric hindrance of the alcohol and acyl groups can also affect the rate of hydrolysis. amelica.org For example, a study on aliphatic esters demonstrated that the rate of hydrolysis follows the order: methyl ≈ ethyl > benzyl (B1604629) ≈ allyl > i-propyl >> t-butyl, indicating that bulkier groups slow down the reaction. amelica.org

The presence of certain ions can also influence hydrolysis rates. For example, the addition of lithium bromide (LiBr) has been shown to accelerate the hydrolysis of various esters, likely by activating the carbonyl group of the ester. amelica.org

A study on a structurally similar compound, hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB), in typical drinking water disinfection conditions revealed a rapid degradation with a kinetic rate constant of kobs = 0.0060 ± 0.0002 s⁻¹ and a half-life of 116 ± 4 seconds. nih.gov The degradation was more significant at lower pH values and higher concentrations of active chlorine. nih.gov

Table 1: Factors Influencing Ester Hydrolysis Rates

| Factor | Effect on Hydrolysis Rate | Reference |

| pH | Can be pH-dependent or independent depending on the ester's structure. | iitd.ac.in |

| Steric Hindrance | Bulkier groups generally decrease the rate of hydrolysis. | amelica.org |

| Catalysts | Presence of acids, bases, or certain salts (e.g., LiBr) can accelerate hydrolysis. | ucoz.comamelica.org |

| Chlorine | Higher concentrations can increase the degradation rate of related compounds. | nih.gov |

Identification of Hydrolytic Byproducts

The primary byproducts of the complete hydrolysis of this compound would be 4-(diethylamino)benzoic acid and butanol .

However, under specific conditions, other byproducts may form. For instance, in the presence of chlorine, as seen with the related compound DHHB, chlorinated byproducts can be generated. nih.gov The study on DHHB identified mono- and dichlorinated forms of the parent compound as degradation byproducts. nih.gov Similarly, studies on the degradation of DHHB in swimming pools identified mono- and dichlorinated, dealkylated, and monochloro-hydroxylated transformation byproducts. nih.gov

Photochemical Reaction Mechanisms and Photostability

The interaction of this compound with light can lead to photochemical reactions, affecting its stability and potentially generating new chemical species.

Photoexcitation Processes and Energy Dissipation Pathways

Upon absorption of ultraviolet (UV) radiation, molecules like this compound are promoted from their ground electronic state to an excited state. drugbank.comresearchgate.net The energy from this excited state can be dissipated through several pathways, including fluorescence, phosphorescence, and non-radiative decay, which can involve internal conversion and intersystem crossing. researchgate.net

For the related compound Diethylamino hydroxybenzoyl hexyl benzoate (DHHB), which has a similar chromophore, the absorption of UV-A radiation leads to its excitation. drugbank.compaulaschoice.co.uk DHHB exhibits good photostability, meaning it can dissipate the absorbed energy effectively without undergoing significant degradation. drugbank.compaulaschoice.co.uk Studies on DHHB have shown that it undergoes ultrafast excited-state relaxation. nih.gov

The solvent environment can influence the excited-state dynamics. In polar solvents, DHHB exhibits strong stimulated emission that decays rapidly. nih.gov The majority of the photoexcited molecules return to the ground state within picoseconds. nih.gov In nonpolar solvents, the relaxation to the ground state is also very fast. nih.gov The formation of an intramolecular hydrogen bond in DHHB is believed to play a crucial role in its photostability by facilitating rapid energy dissipation. researchgate.net

Characterization of Photodegradation Products

While this compound is expected to have good photostability due to its structural similarity to DHHB, some photodegradation can still occur. A study on DHHB under artificial irradiation for 6 hours showed only about a 15% degradation rate. nih.gov

In the presence of other reactive species, such as those found in swimming pools (chlorine and sunlight), the degradation of DHHB is more complex. nih.gov The identified transformation byproducts included mono- and dichlorinated, dealkylated, and monochloro-hydroxylated derivatives. nih.gov The proposed degradation pathways involved chlorine substitution, combined chlorine and hydroxyl substitution, and dealkylation. nih.gov

Interactions with Model Biological Systems (e.g., in vitro enzyme kinetics, receptor binding assays as chemical probes)

The structural features of this compound, particularly the ester and diethylamino groups, suggest potential interactions with biological systems.

Enzyme Interactions : Esters can be substrates for various hydrolytic enzymes in the body, such as carboxylesterases, which are abundant in the liver and plasma. semanticscholar.orgwdh.ac.id These enzymes catalyze the hydrolysis of ester bonds. semanticscholar.org While specific data for this compound is not available, studies with other benzoate esters have confirmed the involvement of carboxylesterases in their metabolism. semanticscholar.org The rate of enzymatic hydrolysis can be influenced by the structure of the ester. semanticscholar.org

Chemical Probes : Compounds with similar structures are used as chemical probes to study enzyme activities and protein interactions. For example, compounds with a dimethylamino group can participate in hydrogen bonding and electrostatic interactions with molecular targets, potentially modulating the activity of enzymes and receptors.

Receptor Binding : The diethylamino group could potentially interact with various receptors in the body. However, specific receptor binding assays for this compound were not found in the provided search results. Competitive binding assays are a common method to evaluate the interaction of compounds with specific receptors. umsl.edu

Binding Affinity Studies with Relevant Macromolecules

Direct binding affinity studies for this compound with specific macromolecules are not prominently reported. However, the principles of molecular interactions suggest that the 4-(diethylamino)benzoyl moiety would be a key determinant in any such binding. For instance, in related benzoyl derivatives, the amino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the binding pockets of proteins.

To illustrate, studies on folate receptor binding have shown that analogs with a p-aminobenzoyl glutamate (B1630785) moiety can exhibit significant binding affinity. google.com While structurally different, this highlights the importance of the aminobenzoyl core in receptor recognition and binding. The diethylamino group in this compound would similarly be expected to play a crucial role in its binding to target macromolecules.

Substrate or Inhibitor Kinetics in Enzyme Assays

The enzymatic reactivity of this compound can be understood by examining studies on analogous ester compounds. Esterase enzymes, such as cholinesterases, are known to hydrolyze esters. A study on a series of ester derivatives of 4-(diethylamino)salicylaldehyde (B93021), a structurally related compound, provides valuable insights into potential enzyme inhibitory activity. researchgate.net

In this study, various benzoyl esters of 4-(diethylamino)salicylaldehyde were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. researchgate.net The results indicated that these compounds exhibited varying degrees of enzyme inhibition. For example, one of the derivatives showed potent inhibitory activity against BChE, with an inhibition of 87.28±0.87%, which was superior to the standard drug galanthamine. researchgate.net Another derivative demonstrated significant inhibition of tyrosinase. researchgate.net

Enzyme inhibition kinetics for such compounds are typically characterized by parameters like the half-maximal inhibitory concentration (IC50), the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki). sigmaaldrich.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. sigmaaldrich.com Km is the substrate concentration at which the reaction rate is half of Vmax, and it reflects the affinity of the enzyme for its substrate. sigmaaldrich.com Ki is a measure of the inhibitor's binding affinity to the enzyme. sigmaaldrich.com

For instance, in a study of biotinyl-methyl 4-(amidomethyl) benzoate, a competitive inhibitor of biotinidase, enzyme kinetics were used to determine these parameters. nih.govnih.gov The data showed that the compound acted as a competitive inhibitor, meaning it binds to the active site of the enzyme, competing with the substrate. nih.govnih.gov Similar kinetic studies would be necessary to elucidate the precise mechanism of interaction of this compound with various enzymes.

| Enzyme Target | Inhibitor Type | Key Kinetic Parameters | Reference |

| Butyrylcholinesterase | Competitive (hypothesized) | IC50, Ki | researchgate.net |

| Tyrosinase | Competitive (hypothesized) | IC50, Ki | researchgate.net |

Structure-Reactivity Relationships within this compound Analogs

The relationship between the chemical structure of this compound and its reactivity can be explored by comparing it with its analogs. Variations in the alkyl chain (the butanoyl group) or substitutions on the aromatic ring can significantly influence its physicochemical properties and biological activity.

A study on ester derivatives of 4-(diethylamino)salicylaldehyde demonstrated that the nature of the substituent on the benzoyl moiety had a profound effect on enzyme inhibitory activity. researchgate.net For example, an analog with a nitro group at the para position of the phenyl ring exhibited strong inhibitory activity against AChE. researchgate.net This suggests that electron-withdrawing groups on the aromatic ring can enhance the reactivity of the ester, potentially by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enzyme's active site.

Conversely, the length and branching of the alkyl chain of the ester can affect its lipophilicity and steric hindrance, which in turn can influence its ability to access the active site of an enzyme. While no direct studies on this compound analogs with varying alkyl chains are available, it is a general principle in medicinal chemistry that such modifications can modulate biological activity.

The synthesis of various N-benzoyl-2-hydroxybenzamides, including an analog with a 4-(diethylamino)benzoyl group, also provides insights into the reactivity of this scaffold. nih.gov The synthesis of these compounds often involves the reaction of the corresponding benzoyl chloride with an amine, highlighting the reactivity of the activated carboxyl group. nih.govontosight.ai

| Analog Feature | Effect on Reactivity/Activity | Reference |

| Electron-withdrawing group on benzoyl moiety | Increased enzyme inhibition | researchgate.net |

| Alkyl chain length/branching | Modulated lipophilicity and steric hindrance | General Principle |

| Presence of hydroxyl group on benzoyl moiety | Potential for altered binding interactions | nih.gov |

Analytical Methodologies for Butanoyl 4 Diethylamino Benzoate Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Butanoyl 4-(diethylamino)benzoate, enabling its separation from complex matrices. The choice of technique is dictated by the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to the compound's polarity and non-volatile nature. Method development focuses on optimizing the separation efficiency and detection sensitivity. A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

The presence of the tertiary amine and the ester group allows for strong interaction with a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the diethylamino group and, consequently, its retention time. Isocratic elution is often sufficient for simple mixtures, while gradient elution is employed for more complex samples to ensure adequate separation of all components.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 6.5) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 310 nm |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has limited volatility, Gas Chromatography (GC) can be employed for its analysis, particularly if it is present in a sample matrix with other volatile or semi-volatile compounds. The thermal stability of the compound is a key consideration, as high temperatures in the GC inlet and column could potentially lead to degradation.

To enhance volatility and thermal stability, derivatization may be considered, although the inherent structure of this compound might be amenable to direct GC analysis under carefully controlled conditions. A non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, would be suitable for its separation.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a hybrid approach between gas and liquid chromatography and is well-suited for the analysis of polar and chiral compounds. For this compound, SFC can offer faster separations and reduced solvent consumption compared to HPLC. The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). The presence of the basic diethylamino group may necessitate the addition of an amine additive to the modifier to improve peak shape and reduce tailing.

Coupled Analytical Techniques (e.g., LC-MS, GC-MS)

For enhanced selectivity and sensitivity, chromatographic systems are often coupled with mass spectrometry (MS).

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification and quantification of this compound. Following HPLC separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, typically operating in positive ion mode to protonate the basic diethylamino group. This results in a prominent [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to achieve very low detection limits through selected reaction monitoring (SRM).

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and detailed structural information. In GC-MS analysis, the compound is separated on a GC column and then ionized, commonly by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that form a unique fingerprint for the compound, allowing for unambiguous identification.

Table 2: Typical Mass Spectrometry Parameters for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) for SRM |

|---|---|---|---|

| LC-MS/MS | ESI (+) | 264.18 | 192.1, 164.1, 116.1 |

| GC-MS | EI (+) | 263.17 (M⁺) | 206, 192, 164, 146 |

Spectroscopic Methods for Quantification (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are valuable for the quantification of this compound, especially when coupled with chromatographic methods.

UV-Vis Spectroscopy: The aromatic ring and carbonyl group in this compound constitute a chromophore that absorbs ultraviolet (UV) light. A UV-Vis spectrophotometer can be used for its quantification. The wavelength of maximum absorbance (λmax) for this compound is typically in the range of 300-320 nm, attributable to the extended conjugation involving the diethylamino group and the benzoate (B1203000) system. This property is exploited in HPLC with UV detection.

Fluorescence Spectroscopy: Compounds with extended conjugated systems and electron-donating groups, such as the diethylamino group in this compound, often exhibit fluorescence. Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. For analysis, the compound is excited at a specific wavelength, and the emission intensity is measured at a longer wavelength. This technique can be particularly useful for trace-level quantification.

Electrochemical Detection Methods

The electrochemical properties of this compound can be harnessed for its detection. The diethylamino group attached to the aromatic ring is susceptible to oxidation at a solid electrode surface (e.g., glassy carbon or boron-doped diamond) at a specific positive potential.

Techniques such as cyclic voltammetry can be used to study its redox behavior, while more sensitive methods like differential pulse voltammetry or square-wave voltammetry can be developed for quantitative analysis. When coupled with HPLC (HPLC-ED), electrochemical detection provides excellent sensitivity and selectivity for this compound, especially in complex biological matrices where co-eluting substances may not be electroactive.

in Non-Biological/Non-Clinical Matrices

The detection and quantification of this compound in non-biological or non-clinical matrices, such as environmental samples (water, soil) or industrial materials, necessitate robust analytical methods. The complexity of these matrices often introduces interferences that can affect the accuracy and sensitivity of the analysis. Therefore, effective sample preparation is a critical step to isolate the analyte of interest and minimize matrix effects.

Sample Preparation Techniques

The choice of sample preparation technique is highly dependent on the nature of the matrix and the concentration of the analyte. For aromatic amines and related compounds in environmental samples, several methods are commonly employed.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and preconcentration of organic compounds from aqueous samples. For compounds with a basic character like this compound, the pH of the sample is a crucial parameter to control. Adjusting the pH can enhance the interaction of the analyte with the sorbent. Common sorbents for aromatic amines include reversed-phase materials like C18 and polymeric sorbents. bohrium.comconicet.gov.ar

Liquid-Liquid Extraction (LLE): LLE is a traditional method for separating compounds based on their differential solubilities in two immiscible liquids. For the analysis of related compounds like 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) in wine samples, a membrane-assisted LLE has been utilized. nih.gov This technique involves extracting the analyte from the sample into a small volume of an organic solvent, which is then analyzed, often by gas chromatography-mass spectrometry (GC-MS). nih.gov

Accelerated Solvent Extraction (ASE): For solid matrices like soil, ASE can be an effective technique. ASE uses elevated temperatures and pressures to increase the efficiency of the extraction process, reducing solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. mdpi.com The choice of solvent is critical and is typically optimized to ensure efficient extraction of the target analyte.

The following table summarizes sample preparation methods used for analogous compounds in non-biological matrices:

| Compound | Matrix | Sample Preparation Method | Key Findings | Reference |

| Aniline | Soil | Accelerated Solvent Extraction (ASE) | ASE offers significant advantages over traditional methods, including simplicity, lower cost, and reduced solvent use. | mdpi.com |

| 2-ethylhexyl 4-(dimethylamino)benzoate (EDB) | Wine | Membrane-assisted Liquid-Liquid Extraction | The method demonstrated good linearity, sensitivity, and precision with a limit of quantification of 3 µg/L. | nih.gov |

| Aromatic Amines and Pyridines | Soil | Ultrasonic Extraction with Methanol | A simple and efficient method for the simultaneous determination of multiple aromatic compounds. | thermofisher.com |

Matrix Effects in Instrumental Analysis

Matrix effects, which are the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) analysis. rsc.orgresearchgate.net These effects can lead to either signal suppression or enhancement, impacting the accuracy and reproducibility of the quantification.

In the analysis of tertiary amines and related compounds in complex matrices like wastewater, significant ion suppression has been observed in electrospray ionization (ESI). rsc.orgrsc.org The high salt and organic content in such samples can interfere with the ionization process. rsc.org

To mitigate matrix effects, several strategies can be employed:

Effective Sample Clean-up: As discussed, thorough sample preparation is the first line of defense to remove interfering matrix components.

Use of Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte can effectively compensate for matrix effects, as they are affected in the same way as the analyte of interest. rsc.orguniversiteitleiden.nl

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to compensate for matrix effects. researchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering compounds can also reduce matrix effects. researchgate.net

The table below presents data on matrix effects and analytical performance for analogous compounds in non-biological matrices:

| Compound(s) | Matrix | Analytical Method | Matrix Effect Observation | LOD/LOQ | Reference |

| Ethanolamines | Oil and Gas Wastewater | LC-MS/MS | Significant ion suppression was observed due to high salinity and organic content. This was corrected using SPE and isotope-labeled internal standards. | Not specified | rsc.orgrsc.org |

| Benzocaine | Lozenge (pharmaceutical formulation) | TLC-Densitometry | The method was shown to be accurate, indicating that the matrix did not interfere with quantification. | Not specified | researchgate.net |

| 2-ethylhexyl 4-(dimethylamino)benzoate (EDB) | Wine | GC-MS | The method of standard additions was used for quantitative analysis, which can account for matrix effects. | LOQ: 3 µg/L | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific information on the environmental fate and degradation of the chemical compound “this compound.”

Searches for abiotic degradation pathways, including hydrolysis, photolysis, and oxidation, as well as for aerobic and anaerobic biodegradation studies in soil, water, or sediment, did not yield any results for this particular substance. The requested data on degradation kinetics, products, and relevant environmental factors are not available in the public domain.

It is important to note that search results were often related to a different, more widely studied UV filter, Diethylamino hydroxybenzoyl hexyl benzoate (DHHB). However, the environmental fate data for DHHB cannot be extrapolated to this compound due to differences in their chemical structures.

Therefore, the article outline provided cannot be populated with the required detailed research findings and data tables for "this compound" at this time.

Environmental Fate and Degradation Studies of Butanoyl 4 Diethylamino Benzoate

Environmental Persistence and Mobility Assessments

The environmental persistence and mobility of a chemical compound are critical factors in determining its potential environmental impact. For Diethylamino hydroxybenzoyl hexyl benzoate (B1203000) (DHHB), these characteristics are largely governed by its physicochemical properties, such as its low water solubility and high lipophilicity.

Studies indicate that DHHB is extremely photostable, with one study noting only about a 15% degradation rate after six hours of artificial irradiation. In typical drinking water disinfection conditions with chlorine, however, it degrades rapidly, with a calculated half-life of approximately 116 seconds. In sediment, DHHB is shown to be recalcitrant to biodegradation, with no degradation observed even after 100 days of incubation in one study.

Key physicochemical properties influencing its environmental behavior are listed in the table below. The high octanol-water partition coefficient (Log P or Log Kow) indicates a strong tendency to associate with organic matter rather than water.

| Property | Value |

| Molecular Formula | C₂₄H₃₁NO₄ |

| Molar Mass | 397.51 g/mol |

| Water Solubility | < 0.01 mg/L |

| Log P (Octanol/Water) | ~6.2 |

Adsorption/Desorption to Soil and Sediment

The mobility of DHHB in terrestrial and aquatic environments is significantly limited by its strong tendency to adsorb to soil and sediment. This is primarily due to its hydrophobic nature and high Log P value of approximately 6.2, which indicates a high affinity for organic carbon over water.

Volatilization and Atmospheric Fate

Information regarding the volatilization and atmospheric fate of DHHB is limited in published research. However, its physicochemical properties allow for estimations of its likely behavior. With a high molecular weight (397.51 g/mol ) and a boiling point estimated to be over 500°C, DHHB is expected to have a very low vapor pressure, suggesting that volatilization from water or soil surfaces is not a significant environmental transport pathway.

Once in the atmosphere, the primary degradation mechanism for organic compounds is through reaction with hydroxyl (OH) radicals. There is currently no available data on the specific reaction rate constant for DHHB with OH radicals, which would be necessary to calculate its atmospheric half-life.

Transformation Products and Byproduct Identification

While DHHB is stable against photolysis, it is susceptible to transformation through other environmental processes, particularly in water treatment and disinfection scenarios like swimming pools. Research has focused on its degradation by chlorination and advanced oxidation processes (UV/H₂O₂).

Studies simulating conditions in swimming pools and water treatment plants have identified several transformation by-products (TBPs). During solar-chlorine processes, DHHB degradation is primarily driven by free chlorine (contributing to 85% of degradation), with minor contributions from hydroxyl radicals and other reactive chlorine species. These processes lead to the formation of various byproducts through pathways including chlorine substitution, dealkylation (removal of ethyl groups from the amine), and hydroxylation.

Seven distinct transformation by-products have been identified in studies involving chlorination with and without solar influence. These include mono- and di-chlorinated derivatives, dealkylated products, and a monochloro-hydroxylated byproduct. Similarly, degradation under typical drinking water disinfection conditions has been shown to produce mono- and dichlorinated forms of DHHB. The formation of these chlorinated byproducts is a concern as they may exhibit different, and potentially greater, toxicity than the parent compound.

The table below summarizes the major transformation products identified in research studies.

| Transformation Process | Identified Products/Byproducts | Proposed Degradation Pathway |

| Solar-Chlorine Process | Mono-chlorinated DHHB | Chlorine Substitution |

| Di-chlorinated DHHB | Chlorine Substitution | |

| Dealkylated DHHB | Dealkylation | |

| Monochloro-hydroxylated DHHB | Chlorine & Hydroxyl Substitution | |

| Aquatic Chlorination (NaOCl) | Mono-chlorinated DHHB | Chlorine Substitution |

| Di-chlorinated DHHB | Chlorine Substitution | |

| Tri-chlorinated DHHB | Chlorine Substitution | |

| UV/H₂O₂ Oxidation | Oxidized degradation products | Oxidation by Hydroxyl Radical |

Applications and Functional Roles of Butanoyl 4 Diethylamino Benzoate in Scientific Disciplines Excluding Human Clinical

Butanoyl 4-(diethylamino)benzoate as a Chemical Probe in Biochemical Research

There is no specific information available in scientific literature detailing the use of this compound as a chemical probe for biochemical research. While related molecules containing diethylamino and benzoate (B1203000) moieties are explored for biological activity, dedicated studies on this exact compound for probing enzyme activities or protein interactions are not documented.

Potential in Material Science and Polymer Chemistry

No specific research was found detailing the application of this compound in material science or polymer chemistry.

Incorporation into Polymeric Matrices

There is no available data on the incorporation of this compound into polymeric matrices.

Development of Photoreactive or Photoresponsive Materials

No studies have been published on the use of this compound in the development of photoreactive or photoresponsive materials. Research in this area often focuses on more complex structures that have enhanced photophysical properties.

Use in Analytical Chemistry as a Reference Standard or Derivatization Agent

While related compounds are used as analytical standards, there is no evidence of this compound being established as a certified reference material for analytical chemistry. Similarly, its use as a derivatization agent for enhancing analytical detection has not been documented. For instance, other molecules like 4-(diethylamino)benzohydrazide (B10675) are used for derivatizing aldehydes and ketones for LC-MS analysis, but this is a different compound. sigmaaldrich.com

Role in Ex Vivo Studies of Biological Processes (e.g., isolated tissue/cell models as research tools)

There is a lack of specific ex vivo studies utilizing this compound. Research on related compounds, such as the complex UV filter Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), has been conducted on isolated pig skin to study dermal absorption. europa.eu However, these findings are specific to DHHB and cannot be extrapolated to this compound.

Conclusion and Future Research Directions

Summary of Key Academic Insights into Butanoyl 4-(diethylamino)benzoate

This compound, also known as n-butyl 4-(diethylamino)benzoate, belongs to the class of dialkylamino benzoate (B1203000) esters. Academic research into this compound and its close analogs, such as the ethyl cymitquimica.com and hexyl researchgate.netmdpi.comscispace.comnih.gov esters, reveals a primary focus on their photophysical and photochemical properties. These compounds are characterized by a benzoate moiety substituted with a diethylamino group, a structure that facilitates their function in light-absorbing applications.

The core structure consists of a benzene (B151609) ring functionalized with a carboxylate ester and a diethylamino group at the para position. The nature of the alkyl group on the ester (e.g., butyl) can influence properties such as solubility and physical state. For instance, the related ethyl ester is a liquid at room temperature, which is soluble in organic solvents with limited water solubility. cymitquimica.com The synthesis of these esters typically involves standard esterification procedures, such as the reaction between 4-(diethylamino)benzoic acid and the corresponding alcohol. ontosight.ai

A significant body of research exists for the structurally related compound, Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), which is a derivative of 2-hydroxybenzophenone. scispace.com Studies on DHHB provide valuable context, showing that the diethylamino group is crucial to its photochemical behavior. mdpi.comnih.gov Research on DHHB has demonstrated that its photophysical properties are highly dependent on the solvent environment, particularly the ability to form hydrogen bonds. mdpi.com For example, DHHB exhibits intense phosphorescence in hydrogen-bonding solvents like ethanol (B145695) at low temperatures, a phenomenon that is much weaker in non-hydrogen-bonding solvents. scispace.com This suggests that the excited states of these molecules are sensitive to intermolecular interactions. While DHHB has an additional hydroxyl group, the insights into the role of the diethylamino benzoate portion are relevant to understanding the potential behavior of this compound.

Identification of Remaining Research Gaps and Unexplored Avenues

Despite the foundational knowledge available on related amino-benzoate esters, specific academic research focusing solely on this compound is limited. The primary research gap is the lack of detailed characterization and application-specific studies for this particular ester.

Key unexplored avenues include:

Detailed Photophysical Characterization: While general properties can be inferred from analogs, specific data on the quantum yields of fluorescence and phosphorescence, excited-state lifetimes, and transient absorption spectra for this compound in various solvents are not readily available in the literature.

Photoinitiator Efficacy: The structural similarity to known Type II photoinitiators, like Ethyl 4-(dimethylamino)benzoate (B8555087), suggests a potential application in photopolymerization. photochemcad.com However, studies evaluating its efficiency, reaction kinetics, and performance in different monomer and oligomer systems are absent.

Comparative Analysis: A direct comparative study of a homologous series of 4-(diethylamino)benzoate esters (methyl, ethyl, propyl, butyl, hexyl, etc.) would provide systematic insight into how the alkyl chain length affects key properties such as solubility, mobility in a polymer matrix, and photochemical efficiency.

Computational Modeling: Quantum-chemical calculations could offer a deeper understanding of the electronic structure, excited-state dynamics (such as intersystem crossing), and the influence of the butyl group on the molecule's conformational flexibility and photophysics. nih.gov

Interaction with Co-initiators: For potential photoinitiator applications, its interaction with various co-initiators (e.g., tertiary amines, iodonium (B1229267) salts) has not been explored.

Proposed Future Methodological and Theoretical Research Directions

To address the identified gaps, a structured research plan incorporating both experimental and theoretical methods is proposed.

Table 1: Proposed Future Research Projects for this compound

| Research Area | Proposed Methodology | Objective |

| Photophysical & Photochemical Analysis | Steady-state and time-resolved spectroscopy (UV-Vis, fluorescence, phosphorescence). Laser flash photolysis. | To determine absorption/emission spectra, quantum yields, excited-state lifetimes, and transient species. To elucidate the deactivation pathways of the excited states. |

| Computational Chemistry | Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. | To model the ground and excited state geometries, electronic transitions, and potential energy surfaces. To predict photophysical properties and support experimental findings. |

| Photoinitiation Performance | Photo-differential scanning calorimetry (Photo-DSC) and Real-time Fourier-transform infrared spectroscopy (RT-FTIR). | To quantify the polymerization rate and conversion efficiency in various acrylate (B77674) and methacrylate (B99206) resin formulations. To compare its efficacy against commercially available photoinitiators. |

| Structure-Property Relationship Study | Synthesis and parallel testing of a homologous series of 4-(diethylamino)benzoate esters (C1 to C8 alkyl chains). | To systematically evaluate the influence of the ester alkyl chain length on solubility, photophysical properties, and photoinitiation efficiency. |

A key methodological direction would be to use femtosecond transient absorption spectroscopy to map the ultrafast processes following photoexcitation, including internal conversion and intersystem crossing, which are fundamental to photoinitiator activity. Theoretically, TD-DFT studies could investigate the nature of the lowest excited states (e.g., n,π* vs. π,π* character) and how the flexible butyl group might influence non-radiative decay channels.

Potential for Advancing Fundamental Chemical Knowledge through Further Study of this compound

Further investigation of this compound offers more than just characterizing another chemical compound; it provides an opportunity to advance fundamental knowledge in photochemistry and materials science.

Studying this molecule as part of a homologous series would provide a clear and systematic model for understanding structure-property relationships . It would allow for the precise quantification of how a simple, non-chromophoric structural modification—the length of an alkyl chain—impacts complex photophysical and photochemical processes. This can lead to more predictable models for designing molecules with tailored properties, such as solubility, mobility, and reactivity within a polymerizing medium.

Furthermore, the 4-(diethylamino)benzoate scaffold is a classic example of a "push-pull" system, where the amino group acts as an electron donor and the carbonyl group as an electron acceptor. A detailed study of the butyl ester can contribute to the broader understanding of intramolecular charge transfer (ICT) states. Investigating how the solvent polarity and the dynamics of the butyl chain affect the energy and deactivation pathways of the ICT state can provide valuable data for refining theories of solvatochromism and excited-state relaxation in flexible molecules. This knowledge is fundamental to fields ranging from dye-sensitized solar cells to fluorescent probes. acs.org

In essence, while this compound may appear to be a simple variation of known compounds, its focused study can yield precise data that helps to refine and expand our fundamental understanding of how molecular structure dictates photochemical function.

Q & A

Basic: What are the standard synthetic routes for preparing Butanoyl 4-(diethylamino)benzoate?

The synthesis typically involves esterification of 4-(diethylamino)benzoic acid with butanoyl chloride. A common method uses coupling agents like isopropyl chloroformate (IPRO) in polar aprotic solvents (e.g., DMF) under reflux (136°C for 20 hours), followed by purification via solvent extraction and vacuum drying . Key steps include:

- Acid activation using IPRO to enhance reaction efficiency.

- Post-reaction extraction with NaOH to remove unreacted starting material.

- Drying over anhydrous MgSO₄ to eliminate residual moisture.

Advanced: How can reaction conditions be optimized for higher yields of this compound?

Optimization requires systematic parameter adjustments:

- Solvent selection : DMF or THF may improve solubility of aromatic intermediates.

- Catalyst screening : Test alternatives to IPRO (e.g., DCC or EDCI) to reduce side reactions.

- Temperature control : Lower temperatures (80–100°C) may prevent thermal degradation of the diethylamino group.

- Stoichiometric ratios : A 1.2:1 molar ratio of butanoyl chloride to 4-(diethylamino)benzoic acid ensures complete conversion.

Monitor progress via TLC or HPLC to identify optimal termination points .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Core methods include:

- ¹H/¹³C NMR : To confirm ester linkage formation (e.g., δ ~4.3 ppm for the butanoyl methylene group).

- FT-IR : Look for ester C=O stretching (~1720 cm⁻¹) and absence of carboxylic acid O-H peaks.

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 292.18).

Reference spectral libraries for 4-(diethylamino)benzoate derivatives to cross-verify assignments .

Advanced: How can conflicting spectral data for this compound be resolved?

Contradictions often arise from impurities or tautomerism. Mitigation strategies:

- Purification : Recrystallize using benzene/hexane mixtures to isolate the pure compound.

- Computational modeling : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra.

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in the diethylamino group).

For example, discrepancies in carbonyl peaks may arise from solvent interactions, which can be addressed by testing multiple solvents (DMSO-d₆ vs. CDCl₃) .

Basic: What methods are used to assess the biological activity of this compound?

Initial screens focus on:

- Enzyme inhibition assays : Test against kinases or esterases using fluorogenic substrates.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values.

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins.

Dose-response curves and positive controls (e.g., known kinase inhibitors) are critical for validation .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound?

SAR studies require systematic structural tweaks:

- Butanoyl chain variation : Replace with pentanoyl or branched analogs to probe hydrophobicity effects.

- Diethylamino substitution : Compare with dimethylamino or pyrrolidino groups to assess electronic impacts.

- Ester stability : Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to modulate hydrolysis rates.

Use molecular docking to predict binding modes and prioritize synthetic targets .

Basic: What are the recommended storage conditions for this compound?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent:

- Hydrolysis : Minimize exposure to moisture or acidic/basic conditions.

- Photodegradation : Protect from UV light, as the diethylamino group may undergo radical reactions.

Characterize stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: What analytical methods identify degradation products of this compound?

Degradation pathways (e.g., ester hydrolysis or oxidation) are analyzed using:

- LC-MS/MS : Detect hydrolyzed products (4-(diethylamino)benzoic acid and butanoic acid).

- GC-MS : Identify volatile byproducts from thermal decomposition.

- EPR spectroscopy : Monitor radical formation under UV exposure.

Compare degradation profiles with stress-test data from structurally similar esters .

Basic: How is the purity of this compound quantified?

Employ chromatographic methods:

- HPLC : Use a C18 column with UV detection at 254 nm; purity >97% is typical for research-grade material.

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.

Cross-validate with melting point analysis (sharp range ≈ 62–64°C, if crystalline) .

Advanced: How do solvent polarity and pH affect the stability of this compound in biological assays?

- Polar solvents (e.g., PBS) : Accelerate ester hydrolysis, requiring short-term assays (<24 hours).

- Neutral pH : Optimal for stability; avoid buffers with nucleophiles (e.g., Tris) that may attack the ester bond.

- Co-solvents : Use DMSO (<5% v/v) to enhance solubility without compromising stability.

Pre-incubate the compound in assay buffers and quantify degradation via LC-MS before interpreting activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.